L-Alanyl-L-norleucine is a dipeptide composed of two amino acids: L-alanine and L-norleucine. It is classified under the category of alpha-amino acids, which are characterized by the presence of an amino group () and a carboxyl group () attached to the same carbon atom. L-norleucine, specifically, is a derivative of hexanoic acid, where an amino group is substituted at the second position. This compound has garnered attention for its potential applications in various scientific fields, including biochemistry and pharmacology.
L-Alanyl-L-norleucine can be synthesized through various chemical methods, often involving the coupling of L-alanine with L-norleucine. L-norleucine itself is not commonly found in nature but can be derived from specific biochemical pathways or synthesized in the laboratory.
The synthesis of L-Alanyl-L-norleucine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including pH, temperature, and concentration of reactants to ensure high yields and prevent side reactions.
L-Alanyl-L-norleucine has a specific molecular structure characterized by:
L-Alanyl-L-norleucine can participate in various chemical reactions typical for amino acids and peptides:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or enzymes.
The mechanism by which L-Alanyl-L-norleucine exerts its biological effects involves:
Research indicates that L-norleucine inhibits certain cancer cell metastasis by modulating protein interactions involved in cell adhesion and migration.
Relevant data such as melting point, boiling point, and specific heat capacity are necessary for practical applications but are not universally documented for this compound.
L-Alanyl-L-norleucine has several scientific uses:
The biosynthesis of dipeptides like L-alanyl-L-norleucine relies fundamentally on the fidelity of aminoacyl-tRNA synthetases (aaRSs), which catalyze the ATP-dependent formation of aminoacyl-tRNAs. These enzymes exhibit class-specific selectivity: Class I aaRSs (e.g., LeuRS) typically charge aliphatic amino acids like norleucine to tRNA’s 2′-OH, while Class II (e.g., AlaRS) targets the 3′-OH for smaller substrates like alanine [6]. This compartmentalization minimizes cross-reactivity during dipeptide formation. Crucially, aaRSs employ multi-tiered proofreading to discriminate against structural analogs:
L-norleucine—a methionine analog—faces particularly stringent exclusion by methionyl-tRNA synthetase (MetRS), which uses a conserved "methionine gate" comprising residues Y15, W253, and Y260 to sterically block norleucine binding [6]. This selectivity necessitates specialized pathways for L-alanyl-L-norleucine biosynthesis.
Table 1: aaRS Specificity Mechanisms Relevant to Norleucine Incorporation
Enzyme Class | Target Substrate | Editing Mechanism | Norleucine Specificity |
---|---|---|---|
Class I (LeuRS) | Leucine | CP1 domain post-transfer editing | Hydrolyzes Nor-tRNALeu |
Class II (AlaRS) | Alanine | Pre-transfer editing | Non-cognate; minimal affinity |
Class I (MetRS) | Methionine | Sidechain discrimination pocket | Rejects norleucine via steric exclusion |
L-norleucine biosynthesis diverges from canonical leucine pathways at the 2-isopropylmalate synthase (IPMS) branch point. IPMS normally condenses α-ketoisovalerate (α-KIV) with acetyl-CoA to form 2-isopropylmalate—the committed step toward leucine. However, IPMS exhibits substrate promiscuity, accepting α-ketobutyrate (α-KB) to generate 2-ethylmalate, a precursor to norleucine [2]. Metabolic flux toward norleucine increases under specific conditions:
The norleucine precursor pool (α-ketohexanoate) is subsequently transaminated by branched-chain aminotransferases (IlvE) to yield free L-norleucine. This pathway competes with alanine biosynthesis, which derives from pyruvate transamination via alanine transaminase (AlaT) or alanine dehydrogenase (Ald) [8].
L-alanyl-L-norleucine production leverages engineered enzyme cascades that bypass ribosomal constraints. Three strategies dominate:
These cascades achieve >90% enantiomeric excess for non-canonical dipeptides but require spatiotemporal compartmentalization to prevent hydrolysis [4].
Microbial platforms for L-alanyl-L-norleucine prioritize L-alanine overproduction, as norleucine pools can be diverted from leucine pathways. Key engineering strategies include:
Table 2: Metabolic Engineering Targets for Dipeptide Production
Host Organism | Genetic Modifications | Product | Titer (g/L) | Yield (%) |
---|---|---|---|---|
E. coli ALS929 | △ldhA △pfl △aceEF + pTrc99A-alaD | L-alanine | 34 | 86 |
C. glutamicum AL107 | leuABCD overexpression + △ilvA | L-norleucine | 8.5 | 41 |
Pseudomonas putida | Immobilized Ald/LeuDH + dipeptidase | L-alanyl-L-norleucine | 2.1 | 74 |
Industrial-scale production uses two-phase fermentation: Aerobic growth (biomass accumulation) followed by anaerobic dipeptide synthesis. Commercial strains (e.g., E. coli A111) achieve >100 g/L L-alanine, enabling economically viable downstream dipeptide coupling [5] [8].
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